molecular formula C7H4BrF4NO B2605332 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 2377032-36-3

5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B2605332
CAS No.: 2377032-36-3
M. Wt: 274.013
InChI Key: OSBVFFGJTWAJAQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H4BrF4NO. It is a pyridine derivative, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-bromo-2-fluoropyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as insecticides and herbicides. It is also employed in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoroethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine
  • 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific arrangement of its substituents. The combination of bromine, fluorine, and trifluoroethoxy groups imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and ability to participate in diverse chemical reactions set it apart from similar compounds .

Properties

IUPAC Name

5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBVFFGJTWAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OCC(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377032-36-3
Record name 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
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